
2-Methyl-N-(2-methylbenzyl)-1-propanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-Methyl-N-(2-methylbenzyl)-1-propanamine hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and chemical reactions that can provide insights into the synthesis, molecular structure, and chemical properties of similar compounds. For instance, the synthesis and inactivation of mitochondrial monoamine oxidase by N-(1-Methyl)cyclopropylbenzylamine is detailed, which shares a structural motif with the compound . Additionally, the N-debenzylation of benzylamines using a Pd-C catalytic system is relevant as it could potentially be applied to the synthesis or modification of 2-Methyl-N-(2-methylbenzyl)-1-propanamine .
Synthesis Analysis
The synthesis of related benzylamine compounds involves multiple steps, including Michael addition, Dieckmann condensation, hydrolysis decarboxylation, and Aldol condensation . The Pd-C catalyzed N-debenzylation of benzylamines is also a significant reaction that could be applied to the synthesis of similar compounds, leading to the formation of crystal amine hydrochlorides . These methods could potentially be adapted for the synthesis of "2-Methyl-N-(2-methylbenzyl)-1-propanamine hydrochloride."
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction. For example, the structure of N,N'-bis(2-Hydroxybenzylidene)-2,2-Dimethyl-1,3-Propanediamine was elucidated, showing an orthorhombic unit cell and intra-molecular hydrogen bonding . Similarly, the structure of N-(4-methylbenzyl)-3,5-bis(4-chlorobenzylidene)-4-piperidone was confirmed, revealing a nonplanar molecule with a sofa conformation for the piperidine ring . These findings provide a basis for understanding the structural characteristics that might be expected for "2-Methyl-N-(2-methylbenzyl)-1-propanamine hydrochloride."
Chemical Reactions Analysis
The chemical reactivity of benzylamine derivatives is highlighted in the papers. For instance, the inactivation of mitochondrial monoamine oxidase by N-(1-Methyl)cyclopropylbenzylamine suggests that similar compounds could interact with biological enzymes in a time- and concentration-dependent manner . The chemoselective Pd-C catalytic hydrodechlorination leading to N-debenzylation of benzylamines indicates a potential pathway for modifying the chemical structure of benzylamine derivatives .
Physical and Chemical Properties Analysis
While the physical and chemical properties of "2-Methyl-N-(2-methylbenzyl)-1-propanamine hydrochloride" are not directly reported, the properties of related compounds can provide some context. For example, the crystal structure analysis of related compounds provides information on their solid-state properties, such as unit cell dimensions and crystal system . The bioactivity of N-(4-methylbenzyl)-3,5-bis(4-chlorobenzylidene)-4-piperidone against leukemic cell lines suggests potential biological properties that could be relevant for similar compounds .
properties
IUPAC Name |
2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-10(2)8-13-9-12-7-5-4-6-11(12)3;/h4-7,10,13H,8-9H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIZORANSIDRMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCC(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-N-(2-methylbenzyl)-1-propanamine hydrochloride | |
CAS RN |
1049773-92-3 |
Source


|
| Record name | Benzenemethanamine, 2-methyl-N-(2-methylpropyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1049773-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

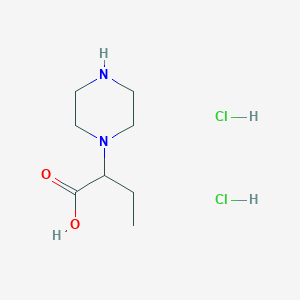
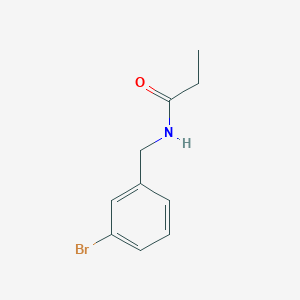
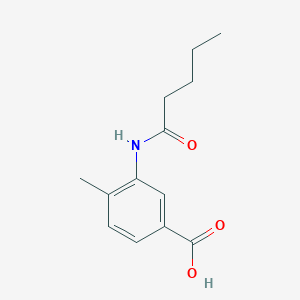
![2-([1,1'-Biphenyl]-4-yloxy)ethylamine hydrochloride](/img/structure/B1285114.png)
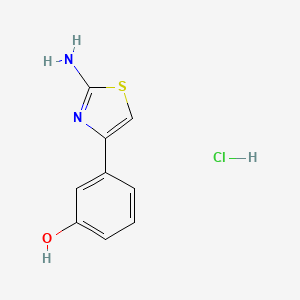
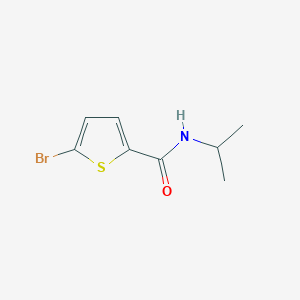
![4-[(Isobutyrylamino)methyl]benzoic acid](/img/structure/B1285124.png)
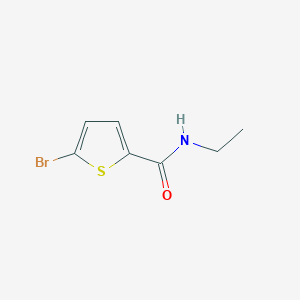
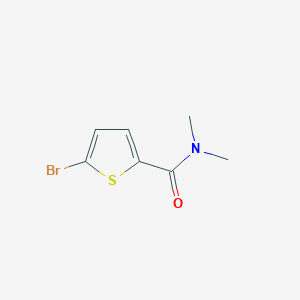
![[(5-tert-butyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride](/img/structure/B1285130.png)
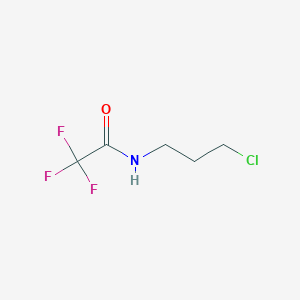
![5-{3-[(Butylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B1285139.png)

![6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1285160.png)